molecular formula C20H26N2O5S2 B2668266 ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 868215-42-3

ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2668266
CAS RN: 868215-42-3
M. Wt: 438.56
InChI Key: JZTXZFVRVCYIOT-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized a variety of thiophene derivatives, including those related to the compound , to explore their chemical properties and potential applications. For example, the synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones has been documented, highlighting the diversity and complexity of thiophene-based chemistry (Fu & Wang, 2008).

Antimicrobial Activity

  • Certain thiophene derivatives have been evaluated for their antimicrobial properties. For instance, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety have shown effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, indicating potential for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Anti-rheumatic Potential

  • The anti-rheumatic potential of thiophene derivatives has also been studied, with findings suggesting significant antioxidant, analgesic, and anti-rheumatic effects for certain compounds and their metal complexes, underscoring the therapeutic potential of these molecules in treating conditions like rheumatoid arthritis (Sherif & Hosny, 2014).

Electronic and Structural Analysis

  • Detailed electronic and structural analyses of thiophene derivatives, including studies on their crystal structures, Hirshfeld surface analyses, and DFT studies, have been conducted to understand their molecular properties better. Such research facilitates the design and synthesis of new compounds with specific characteristics and applications (Fatima et al., 2022).

properties

IUPAC Name

ethyl 2-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-27-20(26)16-13-8-6-5-7-9-14(13)29-17(16)21-15(23)10-22-18(24)11(2)28-12(3)19(22)25/h11-12H,4-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTXZFVRVCYIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C(=O)C(SC(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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